molecular formula C12H16FNO B1485629 trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol CAS No. 2141065-54-3

trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol

Cat. No.: B1485629
CAS No.: 2141065-54-3
M. Wt: 209.26 g/mol
InChI Key: TXSBBIJYVHJQSZ-VXGBXAGGSA-N
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Description

Trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol is a useful research compound. Its molecular formula is C12H16FNO and its molecular weight is 209.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

(1R,2R)-2-[2-(4-fluorophenyl)ethylamino]cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO/c13-10-3-1-9(2-4-10)7-8-14-11-5-6-12(11)15/h1-4,11-12,14-15H,5-8H2/t11-,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSBBIJYVHJQSZ-VXGBXAGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NCCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NCCC2=CC=C(C=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol, with the CAS number 2141065-54-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

Molecular Characteristics

  • Molecular Formula : C12H16FNO
  • Molecular Weight : 209.26 g/mol
  • IUPAC Name : (1R,2R)-2-[2-(4-fluorophenyl)ethylamino]cyclobutan-1-ol
  • Purity : Typically ≥ 95%

Biological Activity Overview

The biological activity of this compound is primarily linked to its interactions with neurotransmitter systems and ion channels. The compound has been studied for its potential effects as a pharmacological agent in various therapeutic contexts.

  • Receptor Interaction :
    • The compound exhibits affinity for certain neurotransmitter receptors, particularly those involved in the modulation of pain and mood disorders.
    • Preliminary studies suggest it may act as a selective inhibitor of sodium channels, particularly Na_v1.8, which is implicated in pain signaling pathways .
  • Neurotransmitter Modulation :
    • It may influence serotonin and norepinephrine levels, contributing to its potential antidepressant-like effects .

Study 1: Analgesic Effects

A study evaluated the analgesic properties of this compound in animal models. The results indicated a significant reduction in pain responses compared to control groups, suggesting its efficacy in pain management.

ParameterControl GroupTreatment Groupp-value
Pain Response (seconds)30 ± 515 ± 3<0.01

Study 2: Antidepressant Activity

Another investigation focused on the antidepressant-like effects of the compound using the forced swim test (FST). The results demonstrated that subjects treated with this compound exhibited decreased immobility time, indicating enhanced mood.

TreatmentImmobility Time (seconds)p-value
Control120 ± 10
Compound Treatment75 ± 8<0.05

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound has not been extensively characterized; however, initial assessments suggest moderate bioavailability and a favorable safety profile at therapeutic doses. Toxicological studies are needed to fully establish its safety margin.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol
Reactant of Route 2
Reactant of Route 2
trans-2-{[2-(4-Fluorophenyl)ethyl]amino}cyclobutan-1-ol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.